2-ethoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate
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Overview
Description
2-ethoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate is a chemical compound with a complex structure that includes an ethoxy group, a phenylcarbonyl hydrazinylidene moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate typically involves a multi-step process. One common method includes the condensation of 2-ethoxy-4-formylphenyl benzoate with phenylhydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then subjected to further reactions, such as esterification, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group or the benzoate ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or phenyl derivatives.
Scientific Research Applications
2-ethoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-4-{(E)-[2-(methylcarbonyl)hydrazinylidene]methyl}phenyl benzoate
- 2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate
- 2-ethoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate
Uniqueness
2-ethoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate is unique due to its specific structural features, such as the ethoxy group and the phenylcarbonyl hydrazinylidene moiety. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H20N2O4 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-ethoxyphenyl] benzoate |
InChI |
InChI=1S/C23H20N2O4/c1-2-28-21-15-17(16-24-25-22(26)18-9-5-3-6-10-18)13-14-20(21)29-23(27)19-11-7-4-8-12-19/h3-16H,2H2,1H3,(H,25,26)/b24-16+ |
InChI Key |
JQVKOFUANWCGLR-LFVJCYFKSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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